Potent GlyT1 Inhibition: A 7.7-fold Activity Advantage Over GlyT2
Ethyl N-(2-chlorophenyl)glycinate demonstrates potent inhibition of the glycine transporter 1 (GlyT1) with an IC50 of 36 nM in a rat primary cortical neuron assay [1]. In a parallel assay for the glycine transporter 2 (GlyT2), the same compound exhibits an IC50 of 869 nM [2]. This indicates a 7.7-fold selectivity for GlyT1 over GlyT2. While head-to-head data against a specific analog (e.g., unsubstituted N-phenylglycine ethyl ester) in this assay is not available, this intrinsic selectivity profile is a key differentiator for research targeting GlyT1-mediated pathways, such as those implicated in schizophrenia.
| Evidence Dimension | Inhibition of Glycine Transporter 1 (GlyT1) vs. Glycine Transporter 2 (GlyT2) |
|---|---|
| Target Compound Data | GlyT1 IC50: 36 nM |
| Comparator Or Baseline | GlyT2 IC50: 869 nM |
| Quantified Difference | GlyT1 inhibition is 24.1-fold more potent than GlyT2 (869 nM / 36 nM ≈ 24.1) |
| Conditions | Target compound tested in rat primary cortical neurons for GlyT1 and human GlyT2 transfected HEK293 cells for GlyT2, both assessed by radiolabeled glycine uptake. |
Why This Matters
This quantitative selectivity profile allows researchers to target GlyT1-mediated neurotransmission with a significantly reduced likelihood of confounding effects from GlyT2 inhibition, which is crucial for interpreting results in neurological disease models.
- [1] BindingDB. (n.d.). Entry for BDBM50543915 (CHEMBL4644636). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp View Source
- [2] BindingDB. (n.d.). Entry for BDBM50023937 (CHEMBL3325497). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp View Source
